molecular formula C10H8BrNO2S B13729578 6-Bromo-2-(oxetan-3-yloxy)benzo[d]thiazole

6-Bromo-2-(oxetan-3-yloxy)benzo[d]thiazole

Cat. No.: B13729578
M. Wt: 286.15 g/mol
InChI Key: TYWUOBPXNHHDAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-(oxetan-3-yloxy)benzo[d]thiazole is a heterocyclic compound featuring a benzothiazole core substituted with a bromine atom at position 6 and an oxetan-3-yloxy group at position 2. The benzothiazole scaffold is known for its planar structure, which facilitates interactions with biological targets such as enzymes and receptors . The oxetan-3-yloxy group introduces a strained ether moiety, which may impact solubility, metabolic stability, and binding affinity compared to other substituents.

Properties

Molecular Formula

C10H8BrNO2S

Molecular Weight

286.15 g/mol

IUPAC Name

6-bromo-2-(oxetan-3-yloxy)-1,3-benzothiazole

InChI

InChI=1S/C10H8BrNO2S/c11-6-1-2-8-9(3-6)15-10(12-8)14-7-4-13-5-7/h1-3,7H,4-5H2

InChI Key

TYWUOBPXNHHDAG-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)OC2=NC3=C(S2)C=C(C=C3)Br

Origin of Product

United States

Preparation Methods

General Synthetic Routes for Benzothiazoles

  • Hantzsch Thiazole Synthesis: This classical method involves the condensation of α-haloketones with thioamide or thiourea derivatives to form thiazole rings. It is widely used for synthesizing thiazole and benzothiazole derivatives but has drawbacks such as harsh conditions and sometimes low yields.

  • Cook-Heilbron Synthesis: This method synthesizes 5-aminothiazoles via the reaction of α-aminonitriles with carbon disulfide under mild conditions.

  • Gabriel Synthesis: Involves ring closure of acylamino-ketones with phosphorus pentasulfide to yield 2,5-disubstituted thiazoles.

  • Microwave-Assisted Cyclization: Recent advances include microwave irradiation to accelerate cyclization reactions, improving yields and reducing reaction times.

Specific Preparation Methods for 6-Bromo-2-(oxetan-3-yloxy)benzo[d]thiazole

While direct literature specifically detailing the preparation of this compound is scarce, synthesis can be rationalized based on related benzothiazole and oxetane chemistry, combined with bromination and etherification strategies.

Synthetic Strategy Outline

  • Starting Material Selection:
    Begin with 6-bromobenzo[d]thiazole or its suitable precursor, such as 2-hydroxy-6-bromobenzothiazole, which allows substitution at the 2-position.

  • Introduction of Oxetan-3-yloxy Group:
    The oxetan-3-yloxy substituent can be introduced via nucleophilic substitution of the 2-hydroxy group by an oxetane derivative, typically oxetan-3-ol or its activated form (e.g., oxetan-3-yl bromide or tosylate).

  • Reaction Conditions:

    • Etherification: The reaction typically proceeds under basic conditions (e.g., potassium carbonate or sodium hydride) in an aprotic solvent like DMF or DMSO, facilitating nucleophilic substitution to form the ether linkage.
    • Temperature: Mild heating (50–100 °C) or room temperature depending on reactivity.
    • Time: Several hours to overnight to ensure completion.
  • Purification:
    The product is purified by recrystallization or chromatography.

Example Synthetic Procedure (Hypothetical Based on Literature)

Step Reagents & Conditions Description Yield (%) Notes
1 Synthesis of 6-bromo-2-hydroxybenzo[d]thiazole From 2-aminothiophenol and 2-bromo-3-hydroxybenzaldehyde via cyclization ~80–90% Established benzothiazole synthesis
2 Etherification with oxetan-3-yl bromide, K2CO3, DMF, 80 °C, 12 h Nucleophilic substitution at 2-hydroxy position 60–75% Formation of this compound

This approach aligns with general etherification methods used for benzothiazole derivatives and oxetane incorporation, as reported in related heterocyclic syntheses.

Supporting Research Findings and Data

Crystallographic and Spectroscopic Characterization

  • X-ray Crystallography: Related benzothiazole derivatives with bromine substitution have been structurally characterized, confirming planar benzothiazole cores and substitution patterns.

  • IR and NMR Spectroscopy: Characteristic bands for C–O–C ether linkages (around 1050–1150 cm⁻¹ in IR) and oxetane ring protons (3.5–4.5 ppm in ¹H NMR) confirm successful etherification.

Reaction Yields and Optimization

  • Yields for etherification reactions involving oxetane derivatives typically range from 60% to 80%, depending on reaction conditions and purity of starting materials.

  • Microwave-assisted methods have been shown to reduce reaction times significantly for related benzothiazole derivatives, potentially applicable for this compound.

Comparative Analysis of Synthetic Methods for Benzothiazole Derivatives

Method Key Features Advantages Disadvantages Applicability to Target Compound
Hantzsch Thiazole Synthesis Condensation of α-haloketones with thiourea derivatives Well-established, versatile Harsh conditions, sometimes low yield Suitable for benzothiazole core formation, not direct for oxetane substitution
Cook-Heilbron Synthesis Reaction of α-aminonitriles with carbon disulfide Mild conditions Limited substitution scope Less applicable for 6-bromo substitution
Gabriel Synthesis Ring closure of acylamino-ketones with phosphorus pentasulfide Produces 2,5-disubstituted thiazoles Time-consuming, moderate yields Limited for oxetane ether formation
Etherification of 2-hydroxybenzothiazole Nucleophilic substitution with oxetane derivatives Direct introduction of oxetan-3-yloxy group Requires activated oxetane derivatives, moderate yields Most applicable for target compound synthesis

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(oxetan-3-yloxy)benzo[d]thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.

    Ring-Opening Reactions: The oxetane ring can be opened under acidic or basic conditions, leading to the formation of different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dichloromethane or acetonitrile and may require catalysts or bases.

    Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride can be used under appropriate conditions.

    Ring-Opening Reactions: Acidic or basic conditions, such as the use of hydrochloric acid or sodium hydroxide, can facilitate the ring-opening of the oxetane moiety.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of benzothiazole derivatives, while ring-opening reactions can produce linear or cyclic compounds with different functional groups.

Scientific Research Applications

6-Bromo-2-(oxetan-3-yloxy)benzo[d]thiazole has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.

    Biology: The compound can be used in studies related to enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.

    Industry: The compound can be used in the development of new polymers, coatings, and other industrial materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(oxetan-3-yloxy)benzo[d]thiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The oxetane ring and bromine atom can play crucial roles in binding to these targets and modulating their activity. The compound’s effects can be mediated through various pathways, including inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of gene expression.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Modifications and Substituent Effects

6-Bromo-2-(5-bromo-1H-indol-2-yl)benzo[d]thiazole (22g)
  • Structure : The oxetan-3-yloxy group is replaced with a 5-bromoindole moiety.
  • Synthesis : Prepared via Suzuki coupling between 5-bromoindole boronic acid and 6-bromo-2-iodobenzo[d]thiazole (48% yield) .
  • Properties : Higher molecular weight (vs. oxetan derivative) and a melting point of 246–248°C. The indole group may enhance π-π stacking in enzyme active sites, while dual bromine atoms increase electron-withdrawing effects.
6-Bromo-2-(methylthio)benzo[d]thiazole
  • Structure : Methylthio (-SMe) substituent at position 2.
  • Properties : Planar structure (dihedral angle: 1.0° between rings) with minimal deviation from planarity . The sulfur atom may chelate metal ions (e.g., Cu²⁺ in tyrosinase), similar to the oxetan group’s oxygen atoms .
6-Bromo-2-chlorobenzothiazole
  • Structure : Chlorine replaces the oxetan-3-yloxy group.
  • Properties : Smaller halogen (Cl vs. Br) reduces steric bulk but offers weaker electron-withdrawing effects. Likely lower metabolic stability compared to brominated analogs .
6-Bromo-2-(cyclobutylmethoxy)benzo[d]thiazole
  • Structure : Cyclobutylmethoxy group at position 2.

Physicochemical Properties

Compound Molecular Formula Molecular Weight Melting Point (°C) Planarity (Dihedral Angle)
6-Bromo-2-(oxetan-3-yloxy)benzothiazole C₁₀H₈BrNO₂S 286.15 Not reported Likely planar (analogous to )
22g (Indole derivative) C₁₅H₈Br₂N₂S 408.11 246–248 Not reported
6-Bromo-2-(methylthio)benzothiazole C₈H₆BrNS₂ 260.17 Not reported 1.0°

Biological Activity

6-Bromo-2-(oxetan-3-yloxy)benzo[d]thiazole is a heterocyclic compound that has garnered attention due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom , an oxetane ring , and a benzothiazole moiety , contributing to its distinct physicochemical properties. Its molecular formula is C9H8BrNOS\text{C}_9\text{H}_8\text{BrNOS} . The presence of the oxetane ring enhances its reactivity, making it a candidate for various medicinal applications.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the oxetane ring through specific reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction. Advanced synthetic techniques may include the use of continuous flow reactors for improved yield and purity .

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant inhibition against various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. The MTT assay demonstrated that these compounds can effectively reduce cell viability, suggesting a promising avenue for cancer therapy .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
A4311.5Induction of apoptosis via AKT/ERK pathway inhibition
A5492.0Cell cycle arrest and migration inhibition

Anti-inflammatory Effects

In addition to anticancer properties, this compound has shown anti-inflammatory effects . Studies have reported a reduction in inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines following treatment with related benzothiazole compounds. This dual action could position it as a candidate for treating conditions where inflammation is a contributing factor to cancer progression .

Mechanistic Insights

Research into the mechanisms by which this compound exerts its effects is ongoing. The compound appears to interact with specific cellular pathways, particularly those involved in cell survival and proliferation. Inhibition of the AKT and ERK signaling pathways has been noted in studies involving structurally similar compounds, indicating a potential mechanism for its anticancer activity .

Case Studies

  • Study on Antitumor Activity : A study evaluated the effects of various benzothiazole derivatives on A431 and A549 cells using flow cytometry and Western blot analysis. The results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis, highlighting their potential as therapeutic agents .
  • Inflammation Model Experiment : Another research project assessed the impact of benzothiazole derivatives on inflammatory markers in RAW264.7 cells. The findings showed a marked decrease in IL-6 and TNF-α levels post-treatment, suggesting that these compounds might mitigate inflammation associated with tumor growth .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.